molecular formula C17H20F6N2O2 B396327 3-phenyl-N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)amino]-1-(trifluoromethyl)ethyl]propanamide CAS No. 664370-37-0

3-phenyl-N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)amino]-1-(trifluoromethyl)ethyl]propanamide

Cat. No.: B396327
CAS No.: 664370-37-0
M. Wt: 398.34g/mol
InChI Key: LSPRQWSYMZANBR-UHFFFAOYSA-N
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Description

3-phenyl-N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)amino]-1-(trifluoromethyl)ethyl]propanamide is a complex organic compound characterized by its unique structure, which includes hexafluoro groups and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)amino]-1-(trifluoromethyl)ethyl]propanamide typically involves multiple steps. One common approach is the reaction of hexafluoroisopropanol with oxolane derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle the reactive intermediates and maintain the required temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)amino]-1-(trifluoromethyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-phenyl-N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)amino]-1-(trifluoromethyl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-phenyl-N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)amino]-1-(trifluoromethyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The hexafluoro groups and oxolane ring contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can modulate biological pathways and influence the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar hexafluoro groups but lacking the oxolane ring.

    Hexafluoroisopropanol: Another similar compound used in various chemical reactions and industrial applications.

Uniqueness

3-phenyl-N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)amino]-1-(trifluoromethyl)ethyl]propanamide is unique due to its combination of hexafluoro groups and an oxolane ring, which confer distinct chemical and physical properties. These features make it a valuable compound for specific applications that require high reactivity and stability.

Properties

CAS No.

664370-37-0

Molecular Formula

C17H20F6N2O2

Molecular Weight

398.34g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(oxolan-2-ylmethylamino)propan-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C17H20F6N2O2/c18-16(19,20)15(17(21,22)23,24-11-13-7-4-10-27-13)25-14(26)9-8-12-5-2-1-3-6-12/h1-3,5-6,13,24H,4,7-11H2,(H,25,26)

InChI Key

LSPRQWSYMZANBR-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(C(F)(F)F)(C(F)(F)F)NC(=O)CCC2=CC=CC=C2

Canonical SMILES

C1CC(OC1)CNC(C(F)(F)F)(C(F)(F)F)NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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